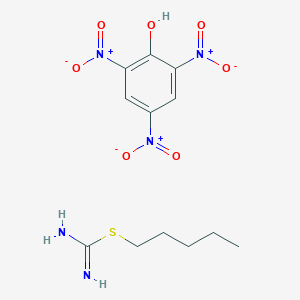
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is a chemical compound with the molecular formula C₂₅H₂₃O₂P and a molecular weight of 386.4227 g/mol . This compound is known for its unique structure, which includes a phosphorin ring substituted with three phenyl groups and two methoxy groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- typically involves the reaction of triphenylphosphine with formaldehyde and methanol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphorins depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is utilized in several scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphorin, 2,4,6-tris(1,1-dimethylethyl)-1,1-dihydro-1,1-dimethoxy-: This compound has similar structural features but different substituents.
Triphenylphosphine: A related compound with three phenyl groups attached to a phosphorus atom.
Uniqueness
Phosphorin, 1,1-dihydro-1,1-dimethoxy-2,4,6-triphenyl- is unique due to its specific substitution pattern and the presence of methoxy groups, which impart distinct chemical properties and reactivity compared to other phosphorins.
Eigenschaften
CAS-Nummer |
20995-67-9 |
|---|---|
Molekularformel |
C25H23O2P |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1,1-dimethoxy-2,4,6-triphenyl-1λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C25H23O2P/c1-26-28(27-2)24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(28)22-16-10-5-11-17-22/h3-19H,1-2H3 |
InChI-Schlüssel |
BWDJCRHSFXAABL-UHFFFAOYSA-N |
Kanonische SMILES |
COP1(=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




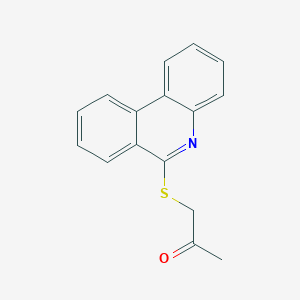
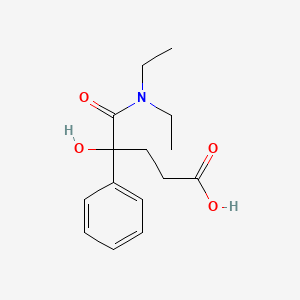

![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
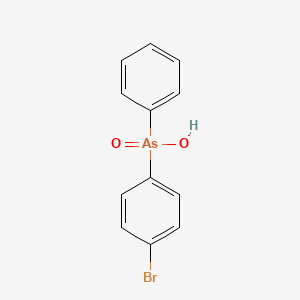

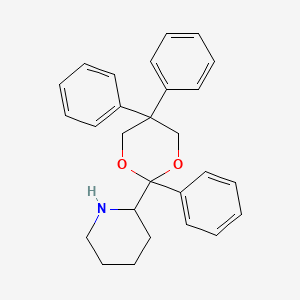
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)
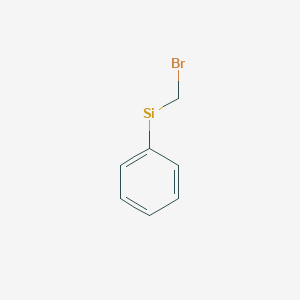

![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)
